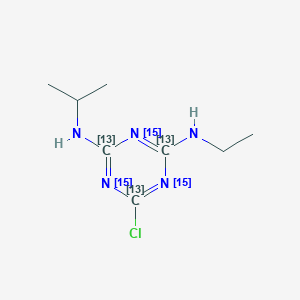
Atrazine-13C3,15N3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atrazine-13C3,15N3 is a stable isotope-labeled compound of atrazine, a widely used herbicide. Atrazine is primarily employed to control broadleaf and grassy weeds in crops such as corn, sugarcane, and sorghum. The labeled version, this compound, contains carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications, particularly in tracing and quantification studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Atrazine-13C3,15N3 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the atrazine molecule. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with isotopically labeled precursors, such as carbon-13 labeled cyanuric chloride and nitrogen-15 labeled amines.
Reaction Conditions: The labeled cyanuric chloride reacts with ethylamine and isopropylamine under controlled conditions to form this compound. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of isotopically labeled precursors are used.
Purification: The product is purified using techniques such as recrystallization and chromatography to ensure high purity and isotopic enrichment.
Quality Control: Rigorous quality control measures are implemented to verify the isotopic composition and purity of the final product
Análisis De Reacciones Químicas
Types of Reactions
Atrazine-13C3,15N3 undergoes various chemical reactions, including:
Oxidation: Atrazine can be oxidized to form hydroxyatrazine.
Reduction: Reduction reactions can convert atrazine to deethylatrazine and deisopropylatrazine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Metal hydrides such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions
Major Products
Hydroxyatrazine: Formed from oxidation.
Deethylatrazine and Deisopropylatrazine: Formed from reduction.
Substituted Atrazine Derivatives: Formed from nucleophilic substitution
Aplicaciones Científicas De Investigación
Atrazine-13C3,15N3 is utilized in various scientific research fields:
Chemistry: Used as a tracer in studies involving the environmental fate and degradation of atrazine.
Biology: Employed in metabolic studies to understand the biotransformation of atrazine in organisms.
Medicine: Investigated for its potential endocrine-disrupting effects and its impact on human health.
Industry: Used in the development of analytical methods for detecting atrazine residues in environmental samples .
Mecanismo De Acción
Atrazine-13C3,15N3 exerts its effects by inhibiting photosynthesis in plants. It specifically targets the photosystem II complex, blocking electron transport and disrupting the production of ATP and NADPH. This inhibition leads to the accumulation of reactive oxygen species, causing oxidative stress and cell damage .
Comparación Con Compuestos Similares
Similar Compounds
Simazine: Another triazine herbicide with similar uses and mechanisms of action.
Propazine: A triazine herbicide with a slightly different chemical structure but similar applications.
Cyanazine: A triazine herbicide used for similar purposes but with different environmental and health impacts .
Uniqueness
Atrazine-13C3,15N3 is unique due to its isotopic labeling, which allows for precise tracing and quantification in scientific studies. This feature distinguishes it from other triazine herbicides, making it invaluable for research applications .
Propiedades
Fórmula molecular |
C8H14ClN5 |
|---|---|
Peso molecular |
221.64 g/mol |
Nombre IUPAC |
6-chloro-4-N-ethyl-2-N-propan-2-yl-(2,4,6-13C3,1,3,5-15N3)1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)/i6+1,7+1,8+1,12+1,13+1,14+1 |
Clave InChI |
MXWJVTOOROXGIU-ZNLDTMSVSA-N |
SMILES isomérico |
CCN[13C]1=[15N][13C](=[15N][13C](=[15N]1)Cl)NC(C)C |
SMILES canónico |
CCNC1=NC(=NC(=N1)Cl)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















